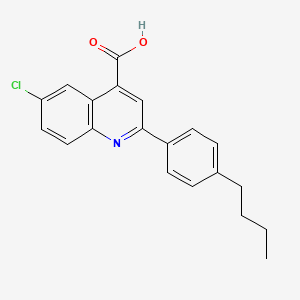

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

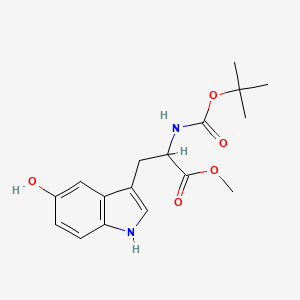

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid is a compound that can be associated with the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core is a common motif in many pharmaceuticals and bioactive molecules. Although the provided papers do not directly discuss 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid, they provide insights into similar quinoline derivatives and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For example, the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives is achieved through a tandem conjugate addition/cyclization reaction, starting from imines derived from aromatic aldehydes and tert-butyl (E)-3-(2'-aminophenyl)propenoate . Similarly, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related structure, involves condensation and cyclodehydration steps . These methods could potentially be adapted for the synthesis of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. In the case of 2-phenylquinoline-4-carboxylic acid, the dihedral angle between the carboxyl group plane and the quinoline plane is significant, indicating non-planarity in the molecule . This structural feature is important as it can influence the compound's intermolecular interactions and, consequently, its physical properties and biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitution, which allows for the introduction of different functional groups. For instance, 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives are synthesized by substituting the 7-position with different amines . This kind of reactivity could be relevant for the functionalization of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid to obtain derivatives with potentially altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structure of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indoles reveals weak intermolecular interactions, such as C–H···Cl hydrogen bonds and π···π stacking, which are crucial for the stability of the solid-state structure . These interactions are likely to be present in 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid as well, affecting its crystallinity, melting point, and solubility.

Scientific Research Applications

Pharmacological Research

- Chlorogenic Acid (CGA), a phenolic compound, showcases a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. These properties suggest potential pharmacological applications for related compounds, including the modulation of lipid metabolism and glucose in metabolic disorders (Naveed et al., 2018).

Environmental Science

- Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals explore the environmental fate and transport of such compounds, suggesting potential environmental monitoring and remediation applications for similar chloroquinoline-based compounds (Werner et al., 2012).

Material Science

- The review on biocatalyst inhibition by carboxylic acids provides insights into the impact of carboxylic acids on microbial systems, indicating potential applications in the development of bio-based materials and the bioremediation of pollutants (Jarboe et al., 2013).

Biochemical and Molecular Biology

- Advanced oxidation processes (AOPs) are discussed for the treatment of acetaminophen from aqueous mediums, leading to various by-products. This highlights the potential for AOPs in the degradation and environmental management of hazardous organic pollutants, which could extend to the study of "2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid" derivatives (Qutob et al., 2022).

Enzymatic Degradation

- The use of enzymatic approaches in conjunction with redox mediators for the degradation of organic pollutants presents a promising area for research into the environmental and therapeutic applications of "2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid" and its derivatives (Husain & Husain, 2007).

Safety And Hazards

properties

IUPAC Name |

2-(4-butylphenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(23)24)16-11-15(21)9-10-18(16)22-19/h5-12H,2-4H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAHNCBCMOKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

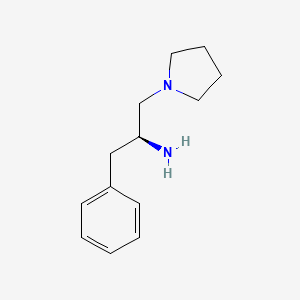

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)